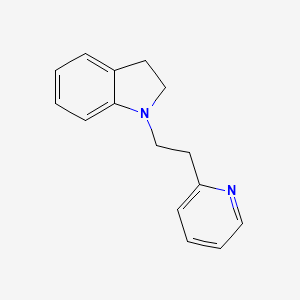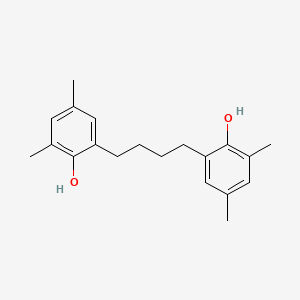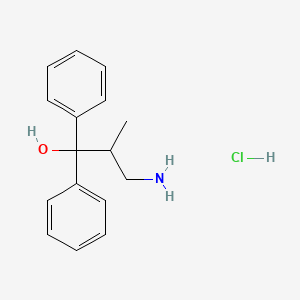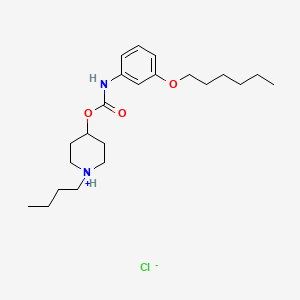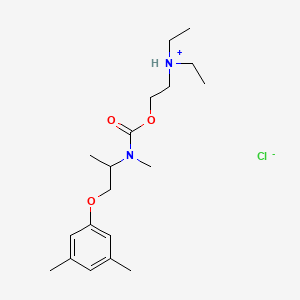
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenoxy group, a carbamoyl group, and a diethylazanium moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,5-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,5-Dimethylphenoxypropan-2-ol: The 3,5-dimethylphenol is then reacted with epichlorohydrin under basic conditions to form the corresponding glycidyl ether.
Carbamoylation: The glycidyl ether is treated with methyl isocyanate to introduce the carbamoyl group, forming 3,5-dimethylphenoxypropan-2-yl-methylcarbamate.
Quaternization: Finally, the carbamate is reacted with diethylamine and hydrochloric acid to form the quaternary ammonium salt, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The diethylazanium moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and carbamoyl compounds.
科学的研究の応用
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and carbamoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects. The diethylazanium moiety may enhance the compound’s solubility and cellular uptake, facilitating its action within biological systems.
類似化合物との比較
Similar Compounds
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-carbamoyl]oxyethyl-diethylazaniumchloride: Lacks the methyl group on the carbamoyl moiety.
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-triethylazaniumchloride: Contains an additional ethyl group on the azanium moiety.
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-dimethylazaniumchloride: Has fewer ethyl groups on the azanium moiety.
Uniqueness
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
100836-65-5 |
|---|---|
分子式 |
C19H33ClN2O3 |
分子量 |
372.9 g/mol |
IUPAC名 |
2-[1-(3,5-dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-7-21(8-2)9-10-23-19(22)20(6)17(5)14-24-18-12-15(3)11-16(4)13-18;/h11-13,17H,7-10,14H2,1-6H3;1H |
InChIキー |
GEASIWHGUXJJJV-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC(=O)N(C)C(C)COC1=CC(=CC(=C1)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


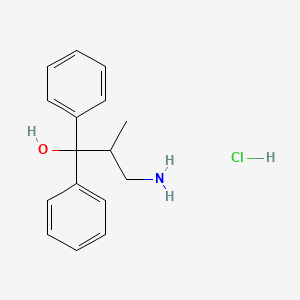



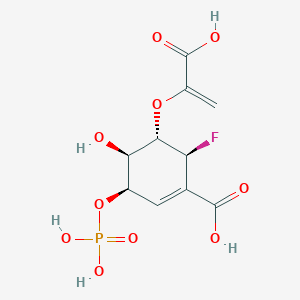
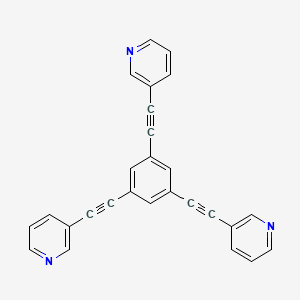
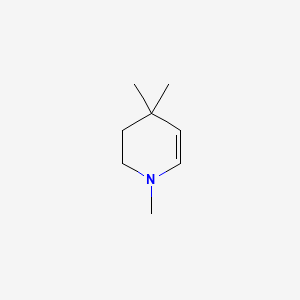
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
